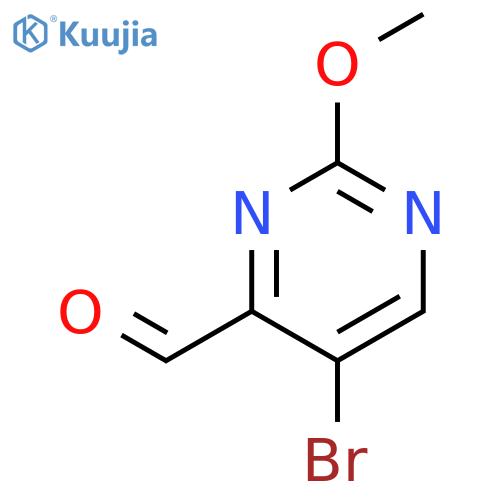Cas no 1260883-25-7 (5-Bromo-2-methoxypyrimidine-4-carbaldehyde)

1260883-25-7 structure
商品名:5-Bromo-2-methoxypyrimidine-4-carbaldehyde
5-Bromo-2-methoxypyrimidine-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-2-methoxypyrimidine-4-carbaldehyde
- SB59274
- DTXSID00857672
- 1260883-25-7
-
- インチ: InChI=1S/C6H5BrN2O2/c1-11-6-8-2-4(7)5(3-10)9-6/h2-3H,1H3
- InChIKey: DUIGWYHSTWDROJ-UHFFFAOYSA-N
- ほほえんだ: COC1=NC=C(C(=N1)C=O)Br
計算された属性
- せいみつぶんしりょう: 215.95344g/mol
- どういたいしつりょう: 215.95344g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 145
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 52.1Ų
5-Bromo-2-methoxypyrimidine-4-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM167178-1g |
5-bromo-2-methoxypyrimidine-4-carbaldehyde |
1260883-25-7 | 95% | 1g |
$970 | 2023-02-18 | |
| Chemenu | CM167178-1g |
5-bromo-2-methoxypyrimidine-4-carbaldehyde |
1260883-25-7 | 95% | 1g |
$916 | 2021-08-05 |
5-Bromo-2-methoxypyrimidine-4-carbaldehyde 関連文献
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
-
2. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
-
3. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
-
Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
1260883-25-7 (5-Bromo-2-methoxypyrimidine-4-carbaldehyde) 関連製品
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
